

Spectroscopic comparison of C.I. Acid Red 37 before and after degradation

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Compound of Interest

Compound Name: C.I. Acid red 37

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A Spectroscopic Showdown: C.I. Acid Red 37 Before and After Degradation

A comparative analysis of the spectroscopic characteristics of the monoazo dye **C.I. Acid Red 37** reveals significant changes in its molecular structure following photocatalytic degradation. This guide provides an objective comparison of its spectral properties, supported by experimental data, to offer researchers and scientists valuable insights into the transformation of this compound.

Due to the limited availability of comprehensive spectroscopic data for the degradation of **C.I. Acid Red 37**, this guide will utilize data from a closely related and structurally similar monoazo dye, C.I. Acid Red 18, as a representative analogue. The degradation process discussed is photocatalysis, a widely studied and effective advanced oxidation process for dye removal.

Executive Summary of Spectroscopic Changes

The degradation of the azo dye results in a significant alteration of its chromophoric and molecular structure. In the UV-Visible spectrum, this is primarily observed as a complete disappearance of the characteristic color-imparting peak in the visible region. Concurrently, Fourier-Transform Infrared (FTIR) spectroscopy reveals the cleavage of the defining azo bond, a key indicator of the dye's degradation into smaller, less complex molecules.

UV-Visible Spectroscopy: A Tale of Fading Color

The vibrant red hue of **C.I. Acid Red 37** is a direct result of its ability to absorb light in the visible spectrum, a characteristic feature of the extended conjugation provided by its azo bond (-N=N-).

Before Degradation: The UV-Vis spectrum of an aqueous solution of C.I. Acid Red 18, our analogue, exhibits a prominent absorption maximum (λ_{max}) in the visible region at approximately 505 nm.^{[1][2]} This peak is responsible for the dye's intense reddish color. Additional absorption bands are typically observed in the ultraviolet (UV) region, corresponding to the electronic transitions within the aromatic rings of the molecule.

After Degradation: Following photocatalytic treatment, a dramatic change in the UV-Vis spectrum is observed. The most significant alteration is the complete disappearance of the absorption band in the visible range.^{[1][2]} This indicates the destruction of the chromophore, specifically the cleavage of the azo bond, which is responsible for the dye's color. The solution, as a result, becomes colorless. The absorbance in the UV region may also change, potentially showing the emergence of new peaks corresponding to the formation of intermediate degradation products.

Table 1: UV-Visible Spectral Data of C.I. Acid Red 18 Before and After Photocatalytic Degradation

| Spectral Feature | Before Degradation | After Degradation |
|----------------------------------|-------------------------|--------------------|
| λ_{max} (Visible) | ~ 505 nm ^[1] | Peak absent |
| Appearance | Red Solution | Colorless Solution |

FTIR Spectroscopy: Unveiling Molecular Scars

FTIR spectroscopy provides a molecular fingerprint of the dye, allowing for the identification of key functional groups and their transformation during the degradation process.

Before Degradation: The FTIR spectrum of the undegraded dye showcases a series of characteristic absorption bands. A crucial peak for azo compounds is that of the -N=N- stretching vibration, which is typically found in the range of 1400-1600 cm^{-1} . Other significant peaks include those corresponding to O-H stretching of hydroxyl groups (around 3420 cm^{-1}), C-H stretching of aromatic rings, and S=O stretching from the sulfonate groups.

After Degradation: The FTIR spectrum of the dye after photocatalytic degradation provides clear evidence of molecular breakdown. The most notable change is the disappearance or significant reduction in the intensity of the peak associated with the azo bond ($-N=N-$). This confirms the cleavage of the chromophore. Furthermore, changes in the fingerprint region (below 1500 cm^{-1}) and the appearance of new peaks, for instance, those related to $C=O$ stretching in carboxylic acids or other oxygenated species, can indicate the formation of various degradation byproducts. The broad O-H band may also change in shape and intensity, reflecting alterations in the molecular environment.

Table 2: Key FTIR Peak Assignments for Azo Dyes Before and After Degradation

| Wavenumber (cm^{-1}) | Assignment | Before Degradation | After Degradation |
|---------------------------------|-------------------------------|--------------------|---------------------------------|
| ~3420 | O-H Stretching | Present | Present (may be altered) |
| 1400-1600 | $-N=N-$ Stretching (Azo bond) | Present | Absent or significantly reduced |
| ~1630 | $C=C$ Stretching (Aromatic) | Present | Present (may be altered) |
| 1000-1200 | $S=O$ Stretching (Sulfonate) | Present | Present (may be altered) |

Experimental Protocols

The following is a generalized experimental protocol for the photocatalytic degradation of an acid red dye, based on methodologies reported in the literature.

1. Preparation of Dye Solution:

- A stock solution of the dye (e.g., 100 mg/L) is prepared by dissolving a known weight of the dye powder in deionized water.
- Working solutions of desired concentrations are prepared by diluting the stock solution.

2. Photocatalytic Degradation:

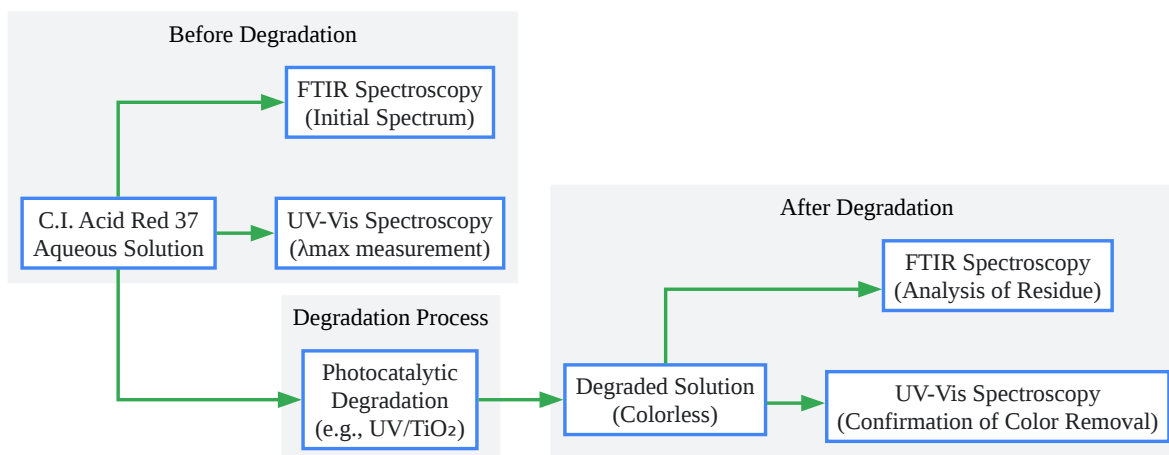
- A known volume of the dye solution is placed in a photoreactor.
- A specific amount of a photocatalyst, such as titanium dioxide (TiO_2), is added to the solution to create a suspension.
- The initial pH of the solution may be adjusted to a desired value (e.g., pH 6.5) using dilute acid or base.
- The suspension is typically stirred in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
- The photoreactor is then exposed to a UV light source to initiate the photocatalytic reaction.
- Samples are withdrawn at regular time intervals for analysis.

3. Spectroscopic Analysis:

- **UV-Visible Spectroscopy:** The withdrawn samples are centrifuged or filtered to remove the photocatalyst particles. The supernatant is then analyzed using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm to measure the absorbance and monitor the degradation process.
- **FTIR Spectroscopy:** For the analysis of the solid dye, a small amount of the initial dye powder and the dried residue of the degraded solution are analyzed using an FTIR spectrometer, often employing the KBr pellet technique or an ATR accessory.

Visualizing the Workflow

The experimental workflow for the spectroscopic comparison of the dye before and after degradation can be visualized as follows:



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Caption: Experimental workflow for the spectroscopic analysis of **C.I. Acid Red 37** before and after photocatalytic degradation.

In conclusion, the spectroscopic comparison of **C.I. Acid Red 37** (using C.I. Acid Red 18 as a proxy) before and after photocatalytic degradation provides unequivocal evidence of the dye's decomposition. The disappearance of the visible absorption peak and the azo bond's characteristic FTIR signal serve as reliable indicators of the efficacy of the degradation process. This information is critical for researchers developing and optimizing wastewater treatment technologies for the textile and other related industries.

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